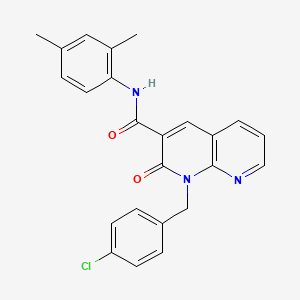
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the naphthyridine class, which has been recognized for various biological activities, including anticancer, antimicrobial, and antiviral properties. Its molecular formula is C24H20ClN3O2 with a molecular weight of 417.89 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound exhibits an IC50 value of approximately 0.12 µM against HCT116 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways associated with cell growth and division.
- Apoptosis Induction : It may promote apoptosis in cancer cells through modulation of apoptotic proteins and pathways .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, there is emerging evidence that this compound exhibits antimicrobial and antiviral activities. These activities are attributed to its ability to disrupt cellular processes in pathogens.
Comparative Biological Activity Table
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | SW480 | 2 µM | |
| HCT116 | 0.12 µM | ||
| Antimicrobial | Various Bacteria | Variable | |
| Antiviral | Viral Infections | Ongoing Research |
Study on Anticancer Efficacy
A significant study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Mechanistic Insights from In Vitro Studies
In vitro studies demonstrated that the compound could significantly reduce the expression of Ki67, a marker for cell proliferation, while increasing the expression of pro-apoptotic factors. This suggests that the compound not only inhibits cancer cell growth but also actively promotes programmed cell death .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-5-10-21(16(2)12-15)27-23(29)20-13-18-4-3-11-26-22(18)28(24(20)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMNBIPAPZDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














